molecular formula C4H7NS B1358230 Cyclopropanecarbothioamide CAS No. 20295-34-5

Cyclopropanecarbothioamide

Cat. No. B1358230
M. Wt: 101.17 g/mol
InChI Key: IIPJWNFOLPDTEQ-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

prepared by reaction of 3-chloro-2-oxo-3-phenyl-propionic acid methyl ester with cyclopropanecarbothioic acid amide. LC-MS: tR=0.99 min; [M+H]+=260.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4](=O)[CH:5](Cl)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:15]1([C:18](=[S:20])[NH2:19])[CH2:17][CH2:16]1>>[CH3:1][O:2][C:3]([C:4]1[N:19]=[C:18]([CH:15]2[CH2:17][CH2:16]2)[S:20][C:5]=1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(C1=CC=CC=C1)Cl)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(N)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1N=C(SC1C1=CC=CC=C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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